1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid and NHC precatalyst . It can be used for cross-coupling reactions and as a solvent in the study of solid-liquid equilibria (SLE) of brown coal .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazolium cation with two methoxy substituents and a bis(trifluoromethylsulfonyl)imide anion . Both the cation and the anion are known to exist as syn/anti conformers in the solid state .Physical And Chemical Properties Analysis
This compound is a liquid with a melting point of 58°C . It has an empirical formula of C8H11F6N3O6S2 and a molecular weight of 423.31 .Scientific Research Applications
Application in Lithium-Ion Battery Electrolytes
1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide has been noted for its application in lithium-ion battery electrolytes. This is attributed to its large diffusion coefficient and wide temperature range of operation. Such properties enhance the performance and durability of lithium-ion batteries (Sundari et al., 2022).
Role in Ionic Liquid-Based Electrolytes
This compound is part of a group of ionic liquids that have been explored for use in large temperature range supercapacitor applications. Its excellent thermal properties and wide electrochemical window make it an attractive choice for these applications (Newell et al., 2018).
Applications in Liquid Crystalline Salts
Studies have shown that certain 1-alkyl-3-methylimidazolium salts, including those with the bis(trifluoromethylsulfonyl)imide anion, display thermotropic phase behavior. These salts form lamellar, sheetlike arrays in the crystalline phase and can form isotropic liquids at higher temperatures. The nature of the anion, including bis(trifluoromethylsulfonyl)imide, influences the size of the interlayer spacing in both the crystal and mesophase (Bradley et al., 2002).
Involvement in Ionic Liquids for Solvent Extraction
This ionic liquid has been explored as a solvent in the separation of azeotropic mixtures, particularly due to its selectivity and solute distribution ratio. Its unique properties make it a suitable solvent for extracting specific components from complex mixtures (Seoane et al., 2012).
Use in Solid Polymer Electrolytes
The ionic liquid is used in the synthesis of linear polymeric ionic liquids and interpenetrating polymer networks for solid polymer electrolytes. Its inclusion in these networks results in increased flexibility, high conductivity, and mechanical stability, even in a swollen state (Shaplov et al., 2009).
Role in Electrochemical Studies
This compound has been used in studies involving electrochemical properties of materials like poly(3,4-ethylenedioxythiophene). Its presence in the ionic liquids used for these studies aids in understanding the ion exchange and doping processes in electrochemical applications (Sandoval et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as an ionic liquid and nhc precatalyst for cross-coupling reactions .
Mode of Action
As an ionic liquid, it likely interacts with its targets through electrostatic interactions and hydrogen bonding .
Biochemical Pathways
It is known to be used in the study of solid-liquid equilibria (sle) of brown coal , suggesting it may interact with biochemical pathways related to these processes.
Pharmacokinetics
As an ionic liquid, it is likely to have unique pharmacokinetic properties compared to traditional organic compounds .
Result of Action
It is known to be used as an ionic liquid and nhc precatalyst for cross-coupling reactions , suggesting it may facilitate these types of chemical reactions.
Action Environment
The action of 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, as an ionic liquid, its properties such as conductivity and viscosity can be affected by temperature . .
properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxy-2-methylimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O2.C2F6NO4S2/c1-6-7(9-2)4-5-8(6)10-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRWKTHXZKFEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1OC)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F6N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746175 | |
Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017254-63-5 | |
Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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